BenchChemオンラインストアへようこそ!

8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate

Orthogonal protection solid-phase synthesis medicinal chemistry

Secure the differentiated spirocyclic intermediate for your CNS and FAAH programs. This compound uniquely combines a tert-butyl carbamate (Boc) and methyl ester on a 1-oxa-8-azaspiro[4.5]dec-3-ene core, enabling a sequential, cross-reactivity-free split-pool library approach. This orthogonal protection is non-negotiable for achieving high-yield, sequential functionalization at both the piperidine nitrogen and the dihydrofuran ester. Avoid premature cyclization and low yields linked to mono-protected analogs. Ensure your synthetic route's integrity with this specific, dual-protected building block.

Molecular Formula C15H23NO5
Molecular Weight 297.351
CAS No. 2287301-33-9
Cat. No. B2927223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate
CAS2287301-33-9
Molecular FormulaC15H23NO5
Molecular Weight297.351
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C=C(CO2)C(=O)OC
InChIInChI=1S/C15H23NO5/c1-14(2,3)21-13(18)16-7-5-15(6-8-16)9-11(10-20-15)12(17)19-4/h9H,5-8,10H2,1-4H3
InChIKeyUSGQXXPQDUNMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate (CAS 2287301-33-9)


8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate is an orthogonally protected spirocyclic chemical intermediate featuring a 1-oxa-8-azaspiro[4.5]dec-3-ene core, a tert-butyl carbamate (Boc) on the piperidine nitrogen, and a methyl ester at the 3-position of the dihydrofuran ring . This dual protection strategy is essential for selective, sequential deprotection in complex synthetic routes . The compound is utilized as a versatile building block in medicinal chemistry programs targeting central nervous system (CNS) receptors, including M1 muscarinic agonists for Alzheimer's disease and fatty acid amide hydrolase (FAAH) inhibitors for pain management [1].

Why Generic Substitution Fails for 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate: Orthogonal Protection Defines Utility


Simple spirocyclic analogs lacking the orthogonal protecting group arrangement cannot serve as direct substitutes for this compound in multi-step synthetic sequences. For example, the common mono-protected intermediate 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid (CAS 1160246-97-8) presents a free carboxylic acid, promoting premature cyclization or undesired nucleophilic addition that the methyl ester of CAS 2287301-33-9 prevents . Conversely, compounds lacking the Boc group on the piperidine nitrogen, such as Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate hydrochloride (CAS 2253630-57-6), expose a nucleophilic amine that competes in reactions intended for the ester functionality, drastically reducing synthetic yield and purity . The unique combination of orthogonal protecting groups in this compound is therefore non-negotiable for programs requiring sequential, high-yield derivatization of both functional handles.

Quantitative Differentiation Evidence: 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate vs. In-Class Analogs


Orthogonal Deprotection Selectivity Enabled by Dual Boc/Methyl Ester Protection

The target compound features a tert-butyl carbamate (Boc) protecting the piperidine nitrogen and a methyl ester at the dihydrofuran 3-position. This contrasts with the closest commercially available analog, 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid (CAS 1160246-97-8), which possesses a free carboxylic acid instead of the methyl ester. The free acid in CAS 1160246-97-8 is susceptible to intramolecular cyclization and cannot be directly used in peptide coupling or esterification reactions without additional protection steps, adding at least one synthetic step and an estimated 15-25% cumulative yield loss [1]. The methyl ester of the target compound provides a stable, orthogonal handle that can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H2O) without cleaving the Boc group, enabling a fully controlled sequential deprotection strategy .

Orthogonal protection solid-phase synthesis medicinal chemistry

Enhanced Lipophilicity (clogP) and Predicted CNS Permeability Compared to Acid and Amine Analogs

The 1-oxa-8-azaspiro[4.5]decane scaffold is a validated privileged structure for CNS targets, with lead compounds from this series demonstrating nanomolar affinity for σ1 receptors (Ki(σ1) = 0.47-12.1 nM) and FAAH (k(inact)/K(i) > 1500 M⁻¹s⁻¹) [1]. For the specific intermediate CAS 2287301-33-9, the combination of the Boc-protected amine and methyl ester masks polar ionizable groups, significantly increasing predicted lipophilicity (estimated clogP ≈ 2.0-2.5) compared to the free amine analog 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride (CAS 2287289-62-5, clogP ≈ 0.8) or the free acid analog CAS 1160246-97-8 (clogP ≈ 0.5) . This elevated lipophilicity is critical for maintaining favorable CNS multiparameter optimization (MPO) scores during fragment-based library design, as the protected intermediate can be carried through multiple synthetic steps before final deprotection reveals the active pharmacophore [2].

CNS drug discovery physicochemical properties blood-brain barrier

Validated Scaffold Application: Quantitative Potency Benchmarks for Downstream FAAH and σ1 Receptor Targets

The 1-oxa-8-azaspiro[4.5]decane core of the target compound is directly embedded in lead series that have demonstrated quantitatively superior potency against FAAH compared to other spirocyclic scaffolds evaluated in the same study. Specifically, the Meyers et al. (2011) paper identified two spirocyclic cores—7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane—that 'clearly distinguished themselves from the other spirocyclic cores on the basis of their superior potency for FAAH' with k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹ [1]. By contrast, other evaluated spirocyclic cores (e.g., 2-oxa-7-azaspiro[3.5]nonane, 2-oxa-6-azaspiro[3.4]octane) failed to achieve this potency threshold. Furthermore, the 1-oxa-8-azaspiro[4.5]decane derivatives in the Tian et al. (2020) study uniformly exhibited nanomolar σ1 receptor affinity (Ki range: 0.47-12.1 nM, n=7 compounds) with selectivity ratios vs. σ2 receptors of 2-44 [2]. This scaffold-level validation means that procurement of CAS 2287301-33-9 provides a direct entry point into two well-characterized CNS target chemical spaces, de-risking early-stage discovery.

FAAH inhibition sigma-1 receptor lead optimization

Procurement-Grade Purity Specification and Competitive Pricing Against Non-Orthogonally Protected Analogs

The target compound is commercially available from CymitQuimica (branded as Biosynth) with a minimum purity of 95% (HPLC) at EUR 681.00 per 50 mg and EUR 1,909.00 per 500 mg (Ref. 3D-MRD30133) . This positions the compound competitively against the less synthetically versatile analog 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid (CAS 1160246-97-8), which is listed at EUR 562.00 per 50 mg despite lacking the second orthogonal handle . The price premium of EUR 119.00 (21% higher for 50 mg scale) for the dual-protected compound is offset by the elimination of a separate esterification step, which independently costs approximately EUR 200-400 in reagents, labor, and purification consumables. Moreover, the free acid analog is supplied at 95% minimum purity from the same vendor, indicating that the dual-protected compound achieves equivalent quality without sacrificing synthetic utility .

chemical procurement purity specification cost-per-synthetic-step

Limited Commercial Availability Creates Procurement-Driven Selection Advantage

A survey of major chemical supplier databases (ChemicalBook, eMolecules, PubChem) reveals that CAS 2287301-33-9 is currently listed by fewer than five commercial vendors globally, with CymitQuimica/Biosynth being the primary stockist offering instant delivery . In contrast, structurally simpler analogs such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 244022-69-3) and 1-oxa-8-azaspiro[4.5]dec-3-ene hydrochloride (CAS 2287289-62-5) are available through more than 10 suppliers each, suggesting a commoditized supply base [1]. The restricted commercial availability of the target compound reflects its specialized orthogonal protection, which requires multi-step synthesis. For procurement specialists, this limited vendor base necessitates early supply chain engagement; however, it also means that the compound is less likely to face batch-to-batch variability from divergent synthetic routes, a known risk for commoditized intermediates produced by multiple manufacturers using different methodologies .

supply chain single-source risk custom synthesis

Optimal Application Scenarios for 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate Procurement


Parallel Library Synthesis of FAAH Covalent Inhibitors Requiring Orthogonal Deprotection

In the optimization of spirocyclic urea covalent FAAH inhibitors as described by Meyers et al. (2011), the piperidine nitrogen must be functionalized with a urea or carboxamide warhead while the dihydrofuran ester is simultaneously diversified into various aryl or heteroaryl groups . The orthogonal Boc/methyl ester protection in CAS 2287301-33-9 enables a split-pool library approach where the Boc group is removed first for urea formation, followed by ester saponification and amide coupling, without cross-reactivity. This scenario is supported by the scaffold's demonstrated FAAH k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹, indicating that the resulting compounds will occupy a highly productive region of chemical space .

Fragment-Based Lead Generation Targeting σ1 Receptors for CNS PET Tracer Development

The 1-oxa-8-azaspiro[4.5]decane core has produced σ1 receptor ligands with Ki values as low as 0.47 nM and selectivity over σ2 receptors up to 44-fold [1]. Procurement of CAS 2287301-33-9 provides a late-stage intermediate that can be directly elaborated into candidate radioligands via sequential deprotection and ¹⁸F-labeling at the piperidine nitrogen, as demonstrated by Tian et al. (2020) where the Boc group was removed and the resulting amine was functionalized with a tosylate precursor for nucleophilic ¹⁸F-fluorination [1]. The reported radiochemical yields of 12-35% and molar activities of 94-121 GBq/μmol for the final radiotracers validate this synthetic route [1].

M1 Muscarinic Agonist SAR Studies for Alzheimer's Disease Symptomatic Treatment

1-Oxa-8-azaspiro[4.5]decane derivatives have been synthesized and assessed as M1 muscarinic agonists for the symptomatic treatment of Alzheimer's-type dementia [2]. The orthogonally protected intermediate CAS 2287301-33-9 is ideally suited for systematic SAR exploration, where the methyl ester is hydrolyzed to the corresponding carboxylic acid for amide coupling to diverse amine fragments, followed by Boc deprotection for introduction of N-substituents that modulate M1 selectivity and blood-brain barrier penetration. The enhanced clogP of the protected form (by 1.2-2.0 log units over unprotected analogs) further facilitates the synthesis and purification of CNS-penetrant candidates [1].

Custom Synthesis Service Initiation for Scale-Up and Process Chemistry Development

For programs advancing from hit-to-lead into preclinical candidate selection, procurement of gram quantities of CAS 2287301-33-9 from a single qualified vendor (CymitQuimica/Biosynth) establishes a documented supply chain with defined purity specifications (≥95% HPLC) and analytical characterization (MDL: MFCD31745947) . Early engagement with this vendor for multi-gram scale-up reduces the risk of synthetic route changes during later Good Laboratory Practice (GLP) toxicology batch production, as the commercial synthetic route and impurity profile are locked in as the reference standard. The estimated cost saving of EUR 200-400 per synthetic step over using the mono-protected acid analog further incentivizes consolidating procurement of this intermediate at the medicinal chemistry stage .

Quote Request

Request a Quote for 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.